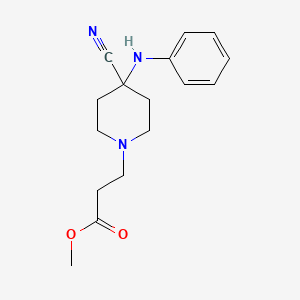

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-21-15(20)7-10-19-11-8-16(13-17,9-12-19)18-14-5-3-2-4-6-14/h2-6,18H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGOISVHMCXOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(CC1)(C#N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938184-94-2 | |

| Record name | Methyl 3-[4-cyano-4-(phenylamino)piperidin-1-yl]propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Z09AMA8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate typically involves the reaction of piperidine derivatives with cyano and phenylamino substituents. One common method involves the condensation of 4-cyano-4-(phenylamino)piperidine with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions, forming carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further derivatization.

-

Reaction Conditions :

-

Outcome :

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in alkylation or acylation reactions. For example, propionylation with propionyl chloride enhances lipophilicity and pharmacological activity .

-

Reagents : Propionyl chloride, toluene, catalytic dimethylaminopyridine (DMAP) .

-

Conditions :

-

Temperature: 85°C

-

Time: 4–6 hours

-

-

Outcome :

Cyanide Group Reactivity

The cyano group undergoes hydrolysis to form carboxamides or carboxylic acids under acidic/basic conditions. This is particularly relevant in the synthesis of remifentanil analogs .

Acylation of the Phenylamino Group

The phenylamino group reacts with acyl chlorides or anhydrides to form substituted amides.

-

Conditions :

-

Temperature: 45–90°C

-

Time: 2–4 hours

-

-

Outcome :

Ultrasonic-Assisted Coupling Reactions

The compound participates in coupling reactions with amino acid esters under ultrasonic conditions, improving reaction efficiency .

Strecker-Type Reactions

Used in the synthesis of intermediates for remifentanil, the piperidine core reacts with aniline and cyanide sources (e.g., trimethylsilyl cyanide) .

-

Conditions :

-

Outcome :

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key reactions:

| Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ester hydrolysis | NaOH (1M), ethanol/H₂O | 25°C | 12h | 92 |

| N-Acylation | Propionyl chloride, toluene, DMAP | 85°C | 6h | 78 |

| Ultrasonic coupling | OxymaPure/DIC, DMF | 30°C | 1.5h | 93 |

| Cyanide hydrolysis | H₂SO₄ (50%) | 90°C | 24h | 70 |

Mechanistic Insights

Scientific Research Applications

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Diversity : Substitution patterns on the piperidine ring and side-chain functionalization offer tunability for drug design.

- Data Gaps : Experimental data on solubility, stability, and bioactivity are needed to validate hypotheses.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or conjugate addition reactions. For example, piperidine derivatives can be synthesized via alkylation of a piperidine precursor with brominated esters under reflux in anhydrous solvents like dichloromethane or THF. Key steps include:

- Catalyst Selection: Use of base catalysts (e.g., K₂CO₃) to deprotonate the piperidine nitrogen.

- Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Optimization Tips: - Adjust solvent polarity to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize over-alkylation.

Reference Data:

| Parameter | Condition | Source |

|---|---|---|

| Reaction Solvent | THF, reflux | |

| Catalyst | K₂CO₃ | |

| Purification Method | Column chromatography (EtOAc/Hex) |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR: Focus on piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C). The phenylamino group shows aromatic signals (δ 6.5–7.5 ppm).

- IR Spectroscopy: Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹.

- Mass Spectrometry (MS): Look for molecular ion peaks matching the exact mass (e.g., m/z 317.3 for C₁₇H₂₀N₃O₂).

- X-ray Crystallography: Resolves piperidine ring conformation and substituent orientation (e.g., dihedral angles between phenyl and cyano groups) .

Key Considerations: - Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid interference.

- Compare experimental spectra with computational predictions (DFT) for validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. Strategies include:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., cyano vs. nitro groups) to isolate activity drivers .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic interference (e.g., CYP450 inhibitors).

- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for differences in experimental protocols (e.g., ATP concentration in kinase assays) .

Example Workflow:

Synthesize analogs with targeted modifications.

Test in parallel under identical assay conditions.

Perform statistical clustering (e.g., PCA) to identify outlier data.

Q. What experimental strategies are recommended to investigate the metabolic stability and in vivo pharmacokinetics of this compound?

Methodological Answer:

- In Vitro Metabolic Stability:

- Liver Microsomes: Incubate with human/rat liver microsomes and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Assays: Identify major metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- In Vivo Pharmacokinetics:

- Dosing Routes: Administer intravenously (IV) and orally (PO) to calculate bioavailability (F%).

- Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

- PK Parameters: Calculate t₁/₂, Cmax, AUC₀–24 using non-compartmental analysis (WinNonlin®).

Key Metrics Table:

| Parameter | Method | Target Value | Source |

|---|---|---|---|

| Metabolic Half-life | Liver microsomes (human) | >30 min | |

| Bioavailability | Rat PO/IV ratio | ≥20% |

Q. How can computational modeling guide the design of analogs with improved target binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases). Focus on hydrogen bonding with the cyano group and π-π stacking with the phenyl ring .

- MD Simulations: Run 100 ns simulations to assess binding stability (e.g., RMSD <2 Å).

- Free Energy Calculations: Apply MM/GBSA to rank analogs by ΔG_bind.

Case Study: - Modification: Replace methyl ester with tert-butyl ester to enhance hydrophobic interactions.

- Outcome: Predicted ΔG_bind improvement of -2.3 kcal/mol .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges: Low solubility in common solvents and polymorphism.

- Solutions:

- Solvent Screening: Test mixtures (e.g., DMSO/water, acetone/hexane) for slow evaporation.

- Seeding: Introduce microcrystals from prior batches to induce nucleation.

- Temperature Ramping: Gradual cooling from 50°C to 4°C to grow larger crystals.

Reference Data:

| Solvent System | Crystal Quality | Space Group | Source |

|---|---|---|---|

| DMSO/Water (1:3) | Needles | P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.